molecular formula C26H26N2O5 B14134234 5(6)-Tetramethyl Rhodamine Carboxylic Acid

5(6)-Tetramethyl Rhodamine Carboxylic Acid

Cat. No.: B14134234
M. Wt: 446.5 g/mol
InChI Key: VNRGODVGRCXKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(6)-Tetramethyl Rhodamine Carboxylic Acid: is a fluorescent dye belonging to the rhodamine family. It is known for its high photostability and strong fluorescence, making it a popular choice in various scientific applications. The compound is often used in fluorescence microscopy, flow cytometry, and as a labeling reagent in molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Tetramethyl Rhodamine Carboxylic Acid typically involves the condensation of rhodamine derivatives with carboxylic acid groups. One common method includes the reaction of tetramethyl rhodamine with succinic anhydride under basic conditions to introduce the carboxylic acid functionality .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5(6)-Tetramethyl Rhodamine Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5(6)-Tetramethyl Rhodamine Carboxylic Acid is used as a fluorescent probe to study molecular interactions and reaction mechanisms. Its strong fluorescence allows for sensitive detection and quantification of various chemical species .

Biology: The compound is widely used in biological research for labeling proteins, nucleic acids, and other biomolecules. It is particularly useful in fluorescence microscopy and flow cytometry for visualizing cellular structures and processes .

Medicine: In medical research, this compound is employed in diagnostic assays and imaging techniques. Its ability to label specific biomolecules makes it valuable for studying disease mechanisms and developing targeted therapies .

Industry: The dye is also used in industrial applications, such as quality control and product testing, where its fluorescence properties can be utilized to detect contaminants or verify product composition .

Mechanism of Action

The mechanism of action of 5(6)-Tetramethyl Rhodamine Carboxylic Acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The carboxylic acid group enhances its solubility and reactivity, allowing it to form stable conjugates with various biomolecules. The compound targets specific molecular structures, enabling precise labeling and detection in various applications .

Comparison with Similar Compounds

Uniqueness: 5(6)-Tetramethyl Rhodamine Carboxylic Acid stands out due to its high photostability, strong fluorescence, and versatile reactivity. Its carboxylic acid group allows for easy conjugation with various biomolecules, making it a preferred choice in many scientific and industrial applications .

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

acetic acid;3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C24H22N2O3.C2H4O2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)

InChI Key

VNRGODVGRCXKSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.